Methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate
Description
Methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate is a pyrrole-3-carboxylate derivative featuring a hydroxyphenyl substituent at the 4-position of the pyrrole ring. Pyrrole derivatives are widely studied due to their pharmacological relevance, including antitumor, anti-inflammatory, and cytotoxic activities . The hydroxyphenyl group introduces polarity and hydrogen-bonding capacity, which may enhance binding to biological targets compared to non-polar substituents.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-16-12(15)11-7-13-6-10(11)8-2-4-9(14)5-3-8/h2-7,13-14H,1H3 |
InChI Key |
JRTBRUMHQAZKEM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC=C1C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate typically involves the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent. The final step involves esterification to obtain the methyl ester derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative:
-
Conditions :
-
Basic: NaOH in ethanol under reflux.
-
Acidic: H₂SO₄ in methanol at elevated temperatures.
-
-
Product : 4-(4-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid.
-
Mechanism : Nucleophilic acyl substitution, where hydroxide or water attacks the electrophilic carbonyl carbon.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Ester Hydrolysis | NaOH/EtOH, reflux | 4-(4-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid |
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrrole ring facilitates electrophilic substitution, with reactivity influenced by the hydroxyphenyl substituent:
-
Nitration :
-
Conditions : HNO₃/H₂SO₄ at 0–5°C.
-
Product : 4-(4-Hydroxy-3-nitrophenyl)-1H-pyrrole-3-carboxylate (nitro group at the pyrrole’s α-position).
-
-
Sulfonation :
-
Conditions : Fuming H₂SO₄, room temperature.
-
Product : Sulfonated derivatives at the pyrrole’s β-position.
-
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-(4-Hydroxy-3-nitrophenyl)-1H-pyrrole-3-carboxylate |
Functionalization of the Phenolic Hydroxyl Group
The para-hydroxyphenyl moiety undergoes typical phenol reactions:
-
Alkylation :
-
Conditions : Alkyl halides (R-X) with NaH in DMF at 60°C.
-
Product : 4-(4-Alkoxyphenyl)-1H-pyrrole-3-carboxylate.
-
-
Acylation :
-
Conditions : Acetyl chloride in pyridine.
-
Product : 4-(4-Acetoxyphenyl)-1H-pyrrole-3-carboxylate.
-
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | R-X, NaH/DMF, 60°C | 4-(4-Alkoxyphenyl)-1H-pyrrole-3-carboxylate |
Oxidation Reactions
The phenolic hydroxyl group can be oxidized to a quinone under strong oxidizing conditions:
-
Conditions : KMnO₄ in acidic or neutral media.
-
Product : 4-(1,4-Benzoquinone)-1H-pyrrole-3-carboxylate.
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Application : Potential use in redox-active materials or polymer synthesis.
Industrial-Scale Modifications
For large-scale synthesis, optimized protocols include:
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Continuous Flow Reactors : Enhanced efficiency and reduced environmental impact during esterification or hydrolysis.
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Automated Systems : Improved yield and purity control for derivatives like acylated or alkylated products.
Mechanistic Insights
-
Pyrrole Reactivity : The lone pair on the pyrrole nitrogen directs electrophiles to the α- and β-positions.
-
Steric Effects : The 4-hydroxyphenyl group slightly deactivates the pyrrole ring but enhances solubility in polar solvents .
-
Electronic Effects : The ester group acts as a meta-directing electron-withdrawing group, influencing substitution patterns.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate has the molecular formula CHN O and a molecular weight of 217.22 g/mol. The compound features a pyrrole ring substituted with a para-hydroxyphenyl group and a carboxylate ester group, which contributes to its reactivity and interaction with biological systems .
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that pyrrole derivatives can inhibit the growth of various cancer cell lines, including liver cancer cells . The mechanism often involves modulation of key signaling pathways associated with cell proliferation and apoptosis.
1.2 Enzyme Inhibition
The hydroxyphenyl group in this compound allows for hydrogen bonding with enzymes, potentially modulating their activity. This property is significant for developing enzyme inhibitors that can be used in treating diseases such as diabetes and hypertension .
Table 1: Summary of Biological Activities
Material Science
2.1 Polymerization Catalyst
This compound can serve as a catalyst in polymerization reactions. Its ability to stabilize free radicals makes it suitable for initiating polymer chains, which is valuable in producing various plastics and resins .
2.2 Dye Production
The compound's structural features also lend themselves to applications in dye synthesis. Pyrrole derivatives are known for their vibrant colors and stability, making them suitable for use in textiles and coatings .
Biochemical Applications
3.1 Interaction with Biological Macromolecules
Research indicates that the compound can interact with proteins and nucleic acids, influencing biochemical pathways. This property is being explored for potential therapeutic applications, particularly in drug design where targeting specific biomolecules is crucial.
Table 2: Interaction Studies
| Interaction Type | Target Molecule | Effect | References |
|---|---|---|---|
| Protein Binding | Enzymes | Modulates enzymatic activity | |
| Nucleic Acid Binding | DNA/RNA | Influences gene expression |
Case Studies
Case Study 1: Anticancer Research
A study conducted on the effects of this compound on liver cancer cells demonstrated a reduction in cell viability by up to 70% at certain concentrations. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .
Case Study 2: Enzyme Modulation
In another investigation, the compound was tested as an inhibitor of a specific enzyme involved in glucose metabolism. Results showed that it effectively reduced enzyme activity by 50%, indicating its potential utility in managing diabetes .
Mechanism of Action
The mechanism of action of Methyl4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The pyrrole ring can also participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The following table compares Methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate with key analogs based on substituent groups, molecular weights, and reported applications:
Key Observations:
- Electronic Effects : The hydroxyphenyl group is electron-donating (via -OH), contrasting with the electron-withdrawing trifluoromethyl group in . This difference may influence reactivity and binding interactions in biological systems.
- Molecular Weight : The hydroxyphenyl derivative has a higher molecular weight than the phenyl analog (217.22 vs. 201.22 g/mol) due to the hydroxyl group.
- Biological Relevance : The trifluoromethyl analog is explicitly linked to antitumor research, while the hydroxyphenyl variant’s bioactivity is inferred from general pyrrole pharmacology .
Spectroscopic and Crystallographic Comparisons
Nuclear Magnetic Resonance (NMR)
- Methyl 4-phenyl-1H-pyrrole-3-carboxylate: Limited data, but typical pyrrole protons resonate near δ 6.5–7.5 ppm for aromatic protons, with ester carbonyls at ~δ 165–170 ppm in ¹³C NMR .
- Complex pyrrole derivatives (e.g., ): Show detailed ¹H NMR (δ 1.2–8.0 ppm) and ¹³C NMR (δ 20–170 ppm) shifts, with substituents like indole or methoxycarbonylamino groups causing significant deshielding .
X-ray Crystallography
- The hydroxyphenyl group’s -OH may participate in hydrogen bonding, akin to the C–H⋯π interactions observed in Methyl 3-(4-methoxyphenyl)-1-methyl-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate . Such interactions stabilize crystal packing and influence solubility.
Biological Activity
Methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Recent studies have highlighted its potential in various therapeutic areas, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a hydroxyphenyl group and a carboxylate moiety. The unique combination of these structural elements contributes to its biological activity. The hydroxyphenyl group may facilitate interactions with biological targets, while the pyrrole ring is known for its participation in various biochemical reactions.
The mechanism of action for this compound involves interactions with specific enzymes and receptors, modulating their activity. The hydroxyphenyl group can engage in hydrogen bonding and π-π stacking interactions, enhancing binding affinity to target proteins. Additionally, the pyrrole ring can undergo oxidation and reduction reactions, influencing cellular processes such as apoptosis and cell proliferation .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies indicated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . A comparative analysis with established antibiotics showed that this compound could serve as a potential lead for developing new antibacterial agents.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In one study, it was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the hydroxyphenyl group is believed to enhance its cytotoxicity by increasing cellular uptake and promoting reactive oxygen species (ROS) generation .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on liver cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 μM, suggesting its potential as a therapeutic agent for liver cancer treatment .
- Antimicrobial Efficacy : In another investigation, the compound was tested against multi-drug resistant strains of bacteria. It exhibited synergistic effects when combined with traditional antibiotics, leading to enhanced antibacterial activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Research indicates that modifications to the hydroxyphenyl group can significantly impact its potency and selectivity against various biological targets. For instance, substituents on the phenolic ring have been shown to enhance antimicrobial activity while maintaining low cytotoxicity levels .
Comparative Analysis
Q & A
Q. Table 1: Representative Spectroscopic Data
| Technique | Key Signals/Parameters | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 12.52 (s, NH), 4.27 (q, OCH2CH3) | |
| ESI-MS | m/z 402.2 [M+1]⁺ | |
| XRD | β = 96.102°, Z = 4 |
[Advanced] How can crystallographic refinement tools like SHELXL improve structural accuracy for this compound?
Answer:
SHELXL is widely used for refining small-molecule crystal structures ( ). Key steps include:
Data scaling : Correct absorption and radiation decay using SAINT/APEX2 ( ).
Hydrogen placement : Infer positions from electron density maps or constrained refinement.
Anisotropic displacement parameters : Model thermal motion for non-H atoms.
Validation : Check for outliers using R1 (e.g., < 0.05) and wR2 (e.g., < 0.15).
For example, achieved Δρmax = 0.24 e Å⁻³ using SHELXL97, ensuring reliable bond-length precision (±0.002 Å) .
[Advanced] What methodologies are recommended for analyzing intermolecular interactions via Hirshfeld surface analysis?
Answer:
Hirshfeld surfaces quantify intermolecular contacts (e.g., H-bonding, π-π stacking) using CrystalExplorer or Tonto. Steps include:
Surface generation : Map normalized contact distance (dₙₒᵣₘ) onto a 3D surface.
Fingerprint plots : Deconvolute contributions from H∙∙∙O (23%), C∙∙∙H (18%), and π-stacking (e.g., 8% C∙∙∙C) ( ).
Electrostatic potential mapping : Identify polar regions (e.g., hydroxyl groups) for interaction hotspots.
reported O1∙∙∙H-N (2.02 Å) and C-H∙∙∙O (2.48 Å) interactions in a related pyrrole ester .
[Advanced] How can researchers resolve discrepancies between experimental and computational structural models?
Answer:
Address contradictions using:
Validation software : PLATON (ADDSYM) checks for missed symmetry, while Mercury (RMSD analysis) compares packing motifs ( ).
DFT optimization : Geometry minimize structures at B3LYP/6-31G(d) to compare bond angles/lengths with XRD data ( ).
Electron density maps : Overlay theoretical (e.g., Gaussian) and experimental (Fo-Fc) maps to identify misplaced atoms.
For example, resolved torsional angle deviations (>5°) in a pyrrole derivative using DFT .
[Intermediate] How to determine the hydrogen-bonding network in the crystal structure of this compound?
Answer:
Use Mercury (CCDC) to:
Visualize contacts : Generate H-bond graphs (max distance: 3.0 Å, angle: 120–180°).
Topology analysis : Calculate graph-set descriptors (e.g., C(6) chains for hydroxyl-phenyl interactions).
Void mapping : Identify solvent-accessible regions (e.g., 1161.14 ų unit cell volume in ).
In , nitro-O∙∙∙H-C (2.85 Å) and π-π stacking (3.49 Å) were quantified using this approach .
[Advanced] What computational approaches are suitable for studying the electronic properties of this pyrrole derivative?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) to compute HOMO-LUMO gaps (e.g., 4.2 eV for charge transfer) ( ).
- NBO analysis : Evaluate hyperconjugation (e.g., LP(O) → σ*(C-N) in the ester group).
- TD-DFT : Simulate UV-Vis spectra (λmax ~300 nm for π→π* transitions).
applied these methods to correlate electronic structure with antioxidant activity in a similar compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
